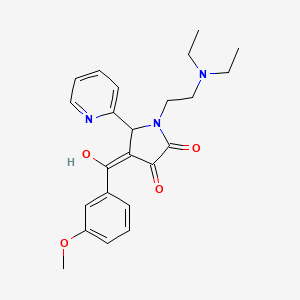

1-(2-(diethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Description

1-(2-(Diethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a pyrrolone derivative characterized by a 1H-pyrrol-2(5H)-one core substituted with a diethylaminoethyl group at position 1, a hydroxyl group at position 3, a 3-methoxybenzoyl moiety at position 4, and a pyridin-2-yl group at position 4.

Properties

IUPAC Name |

(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4/c1-4-25(5-2)13-14-26-20(18-11-6-7-12-24-18)19(22(28)23(26)29)21(27)16-9-8-10-17(15-16)30-3/h6-12,15,20,27H,4-5,13-14H2,1-3H3/b21-19+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWOHEKVLKZUBRB-XUTLUUPISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCN1C(/C(=C(/C2=CC(=CC=C2)OC)\O)/C(=O)C1=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(diethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a synthetic compound with potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanism of action, efficacy against specific cancer cell lines, and relevant case studies.

- Molecular Formula : C25H30N2O5

- Molecular Weight : 438.52 g/mol

- CAS Number : 371923-68-1

- Melting Point : 173-175 °C

- Boiling Point : 625.5 ± 55.0 °C (predicted)

- Density : 1.209 ± 0.06 g/cm³ (predicted)

The compound's mechanism involves interaction with specific molecular targets, particularly enzymes and receptors related to cancer cell proliferation and survival. It is hypothesized that the presence of the diethylamino group enhances its ability to penetrate cellular membranes, while the hydroxyl and methoxy groups may facilitate binding to target proteins, modulating their activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent, particularly against malignant melanoma cells.

- In Vitro Studies :

Structure-Activity Relationship (SAR)

The structure of the compound is crucial for its biological activity. The following features have been identified as significant:

| Structural Feature | Contribution to Activity |

|---|---|

| Diethylamino group | Enhances membrane permeability |

| Hydroxyl group | Potential hydrogen bond donor |

| Methoxybenzoyl moiety | Increases binding affinity to target proteins |

| Pyridine ring | May contribute to electron delocalization |

Case Studies

- Study on Melanoma Cell Lines :

- Mechanistic Insights :

Safety and Toxicology

While preliminary studies indicate promising anticancer activity, comprehensive toxicological assessments are necessary to evaluate safety profiles before clinical applications can be considered. Current data suggest moderate toxicity levels; however, further studies are required to establish a clear safety margin.

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural similarities with other pyrrolone derivatives, differing primarily in substituents at positions 1, 4, and 5. Key analogues include:

Key Observations :

- Aromatic Substituents : The pyridin-2-yl group (target compound) may confer distinct electronic effects compared to phenyl or thiophenyl groups (e.g., in ), influencing receptor binding or metabolic stability.

- Benzoyl Variations : The 3-methoxybenzoyl moiety (target) differs from 4-methylbenzoyl () or 4-isopropoxybenzoyl (), altering steric and electronic interactions with biological targets.

Physicochemical Properties

Comparative data on melting points and molecular weights:

Key Observations :

- The target compound’s higher molecular weight (464.54 g/mol) compared to (394.21 g/mol) reflects its bulkier pyridinyl and diethylaminoethyl groups.

- Melting points are sparsely reported, but the 247–249°C value for suggests moderate thermal stability, likely influenced by crystalline packing and hydrogen bonding from the hydroxyl group.

Q & A

Q. What are the key synthetic steps and critical reaction conditions for preparing this compound?

The synthesis involves multi-step reactions, including:

- Pyrrole ring formation : Cyclization of precursors under controlled pH and temperature (e.g., using acetic acid at 80–100°C) .

- Functional group introduction : The 3-methoxybenzoyl group is typically introduced via Friedel-Crafts acylation, requiring anhydrous conditions and Lewis acid catalysts (e.g., AlCl₃) .

- Diethylaminoethyl side-chain attachment : Alkylation using 2-(diethylamino)ethyl chloride in polar aprotic solvents like DMF .

Q. Critical conditions :

- Solvent choice (e.g., dichloromethane for acylation, DMSO for alkylation).

- Temperature control to avoid decomposition of thermally sensitive intermediates.

- Purification via column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the pyridin-2-yl group shows characteristic aromatic protons at δ 8.5–9.0 ppm .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₂₃H₂₈N₃O₄: ~434.2 g/mol) .

- Infrared Spectroscopy (FTIR) : Detects functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the pyrrolone ring) .

- X-ray Crystallography (if crystalline): Resolves bond lengths/angles and confirms spatial arrangement .

Advanced Research Questions

Q. How can reaction yields be optimized for the acylation and alkylation steps?

Methodological strategies :

- Acylation :

- Use excess 3-methoxybenzoyl chloride (1.5–2.0 equiv) to drive the reaction.

- Optimize Lewis acid concentration (e.g., 1.2 equiv AlCl₃) to minimize side reactions .

- Alkylation :

- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .

- Monitor reaction progress via TLC to terminate at peak yield.

Q. Data-driven optimization :

Q. What computational approaches predict the compound’s binding affinity to biological targets?

- Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., kinase domains). The pyridine and diethylaminoethyl groups show hydrogen bonding with active-site residues .

- QSAR Modeling : Correlates substituent effects (e.g., methoxy vs. ethoxy groups) with bioactivity. Meta-substituted aryl groups enhance binding in kinase inhibitors .

- MD Simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns trajectories in GROMACS) .

Q. How do structural modifications impact bioactivity? Insights from SAR studies.

Key findings from analogous compounds :

| Modification | Effect on Activity | Reference |

|---|---|---|

| Replacement of 3-methoxy with 4-ethoxy | Reduced kinase inhibition (IC₅₀ ↑ 2-fold) | |

| Pyridine → Pyrimidine | Improved solubility but lower potency | |

| Diethylaminoethyl → Dimethylaminoethyl | Faster metabolic clearance |

Q. Methodological recommendation :

Q. How to resolve contradictions in reported synthetic protocols (e.g., solvent selection)?

Case example :

- Conflict : uses DMSO for alkylation, while reports higher yields with DMF.

- Resolution : DMF’s higher polarity may stabilize charged intermediates, but DMSO risks oxidation. Test both solvents with real-time monitoring (e.g., in situ IR) .

Q. General approach :

- Replicate conflicting protocols with rigorous controls (e.g., inert atmosphere, standardized reagents).

- Compare purity (HPLC) and yield to identify optimal conditions.

Q. What strategies validate the compound’s mechanism of action in cellular assays?

- Target Engagement Assays : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets (e.g., kinases) .

- Knockdown/Overexpression Models : CRISPR/Cas9-mediated gene editing to assess dependency on specific pathways.

- Metabolic Profiling : LC-MS/MS to track intracellular metabolite changes post-treatment .

Q. Table 1. Comparative Synthesis Conditions for Key Steps

| Step | Solvent | Catalyst | Temperature | Yield |

|---|---|---|---|---|

| Acylation | DCM | AlCl₃ | 0°C → RT | 68% |

| Alkylation | DMF | None | 60°C | 75% |

| Cyclization | Acetic Acid | H₂SO₄ | 100°C | 52% |

Q. Table 2. Key Spectral Data for Structural Confirmation

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 1.2 (t, 6H, NCH₂CH₃), δ 3.8 (s, 3H, OCH₃) |

| HRMS | [M+H]⁺ m/z 434.2012 (calc. 434.2015) |

| FTIR | 1705 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.